Enantiomeric Purity: (R)-Enantiomer vs. Racemic Mixture
The (R)-enantiomer is commercially supplied with an enantiomeric purity specification of ≥97%, ensuring high stereochemical fidelity for asymmetric transformations. In contrast, the racemic mixture (DL‑allylglycine methyl ester hydrochloride, CAS 115289‑55‑9) is typically offered at 95% purity and contains both enantiomers, which can lead to reduced diastereoselectivity in stereoselective reactions [1].
| Evidence Dimension | Enantiomeric purity (specified by vendor) |
|---|---|
| Target Compound Data | ≥97% (R)-enantiomer (CAS 217440‑34‑1) |
| Comparator Or Baseline | 95% purity for racemic DL‑allylglycine methyl ester hydrochloride (CAS 115289‑55‑9) |
| Quantified Difference | Minimum 2% absolute purity difference; stereochemical homogeneity vs. 1:1 enantiomeric mixture |
| Conditions | Commercial specification as per vendor datasheets |
Why This Matters
Higher enantiomeric purity minimizes side reactions and improves yield in stereoselective syntheses, directly impacting the efficiency of chiral building block procurement.
- [1] PubChem. Methyl 2-aminopent-4-enoate hydrochloride (DL‑allylglycine methyl ester hydrochloride), CID 11332668. Accessed 2026. View Source
